5-Pyrimidineacetic acid, 2-((4-butoxyphenyl)methyl)-4-chloro-6-methyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyrimidineacetic acid, 2-((4-butoxyphenyl)methyl)-4-chloro-6-methyl-, ethyl ester is a complex organic compound with a unique structure that combines a pyrimidine ring with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidineacetic acid, 2-((4-butoxyphenyl)methyl)-4-chloro-6-methyl-, ethyl ester typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Butoxyphenyl Group: This step involves the alkylation of the pyrimidine ring with a butoxyphenyl derivative.
Chlorination and Methylation:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidineacetic acid, 2-((4-butoxyphenyl)methyl)-4-chloro-6-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms, such as chlorine, can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-Pyrimidineacetic acid, 2-((4-butoxyphenyl)methyl)-4-chloro-6-methyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Pyrimidineacetic acid, 2-((4-butoxyphenyl)methyl)-4-chloro-6-methyl-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-butoxyphenyl)acetamide
- 4-butoxybenzeneacetamide
- Methyl 4-butoxyphenylacetate
Uniqueness
5-Pyrimidineacetic acid, 2-((4-butoxyphenyl)methyl)-4-chloro-6-methyl-, ethyl ester is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific applications in research and industry.
Properties
CAS No. |
64678-08-6 |
---|---|
Molecular Formula |
C20H25ClN2O3 |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
ethyl 2-[2-[(4-butoxyphenyl)methyl]-4-chloro-6-methylpyrimidin-5-yl]acetate |
InChI |
InChI=1S/C20H25ClN2O3/c1-4-6-11-26-16-9-7-15(8-10-16)12-18-22-14(3)17(20(21)23-18)13-19(24)25-5-2/h7-10H,4-6,11-13H2,1-3H3 |
InChI Key |
SKVNZPJOESPIGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CC2=NC(=C(C(=N2)Cl)CC(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.